molecular formula C16H10N2O B181911 2-Quinolin-2-yl-1,3-benzoxazole CAS No. 24613-96-5

2-Quinolin-2-yl-1,3-benzoxazole

Cat. No.: B181911
CAS No.: 24613-96-5
M. Wt: 246.26 g/mol
InChI Key: LEYACHSFIUEDPZ-UHFFFAOYSA-N
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Description

2-Quinolin-2-yl-1,3-benzoxazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that contains both quinoline and benzoxazole moieties. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Metal Complex Synthesis

2-Quinolin-2-yl-1,3-benzoxazole derivatives, particularly quinolin-8-yl (1,3-benzoxazol-2ylsulfanyl)acetate, have been used in synthesizing metal complexes. These complexes display significant antioxidant activity, surpassing standard antioxidants in some cases. They also show promising antimicrobial properties against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (N. S.V et al., 2017).

Synthesis of Antibacterial and Antioxidant Compounds

Derivatives like 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline have been synthesized for their antibacterial and antioxidant properties. Some compounds in this category exhibit strong antibacterial activity, while others are potent antioxidants, suggesting their potential in developing new therapies or supplements for health applications (N. Jayanna et al., 2013).

Cancer Research

Compounds like quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole have been synthesized and tested for their cytotoxicity against human tumor cell lines. Some of these compounds have shown significant growth inhibitory effects on cancer cells, making them potential candidates for developing new anticancer drugs (Martyna Korcz et al., 2018).

Fluorescent Probes Development

Quinoline derivatives containing benzoxazole have been synthesized for use as blue-green fluorescent probes. These compounds display unique fluorescent properties in different solvents and show potential for application in areas such as bio-imaging and molecular tagging (Y. Bodke et al., 2013).

Development of Anticancer Agents

Benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics have been investigated for their antitumor activities. These compounds show efficacy in inhibiting leukemia, colon, and ovarian cancer cells, indicating potential for developing targeted cancer therapies (J. Easmon et al., 2006).

Novel Anticancer Compound Design

The design of quinoxaline-based scaffolds combined with benzazole to create novel anticancer compounds has been explored. Such compounds have shown significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer treatment development (Qing-qing Liu et al., 2019).

Mechanism of Action

Future Directions

While specific future directions for “2-Quinolin-2-yl-1,3-benzoxazole” are not mentioned in the search results, there is ongoing research into benzoxazole derivatives due to their wide range of pharmacological activities . This suggests that “this compound” and similar compounds may have potential for further study and development in the field of medicinal chemistry.

Properties

IUPAC Name

2-quinolin-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYACHSFIUEDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352318
Record name Quinoline, 2-(2-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24613-96-5
Record name Quinoline, 2-(2-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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